6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyran derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one typically involves the bromination of 4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted furobenzopyran derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of dihydro derivatives.
Scientific Research Applications
6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Khellin: 4,9-Dimethoxy-7-methyl-5H-furobenzopyran-5-one.
Visnagin: 4,9-Dimethoxy-7-methyl-5H-furobenzopyran-5-one.
Bergapten: 4-Methoxy-7H-furobenzopyran-7-one.
Uniqueness
6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
76301-28-5 |
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Molecular Formula |
C13H9BrO5 |
Molecular Weight |
325.11 g/mol |
IUPAC Name |
6-bromo-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C13H9BrO5/c1-16-10-6-3-4-18-11(6)13(17-2)12-8(10)9(15)7(14)5-19-12/h3-5H,1-2H3 |
InChI Key |
BHRQNBCZWZYFGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)Br |
Origin of Product |
United States |
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